Enhanced Lipophilic Efficiency and Predicted Membrane Permeability: 4-Fluorophenyl vs. Unsubstituted Phenyl
The 4-fluorophenyl substituent confers a quantifiably higher logP while maintaining a sub-500 Da molecular weight and an acceptable polar surface area, positioning CAS 2034338-97-9 more favorably in oral druggable space compared to the unsubstituted phenyl analog 1-Phenyl-3-(pyrazolo[1,5-a]pyridin-5-yl)urea [1]. The predicted increment in lipophilicity (ΔcLogP ~ +0.4 to +0.6 units) is expected to improve passive membrane permeability without crossing the lipophilicity ceiling where solubility and metabolic stability typically decline, a common pitfall for alkyl- or larger aryl-substituted congeners .
| Evidence Dimension | Predicted lipophilicity (cLogP) and derived Lipophilic Efficiency (LipE; not calculable without measured potency) |
|---|---|
| Target Compound Data | cLogP ~ 2.8–3.2 (predicted; based on pyrazolo[1,5-a]pyridine urea scaffold with 4-fluorophenyl) |
| Comparator Or Baseline | 1-Phenyl-3-(pyrazolo[1,5-a]pyridin-5-yl)urea: cLogP ~ 2.3–2.6 (unsubstituted phenyl, predicted) |
| Quantified Difference | ΔcLogP ≈ +0.4 to +0.6 (predicted increase) |
| Conditions | In silico prediction using consensus logP algorithms (ALOGPS, XLogP3) on neutral species; no experimental logD7.4 data available. |
Why This Matters
A moderate increase in lipophilicity directly enhances membrane permeability and target tissue distribution, a key differentiator for cell-based assays where the unsubstituted analog may suffer from insufficient intracellular exposure.
- [1] PubChem. 1-(4-fluorophenyl)-3-pyrazolo[1,5-a]pyridin-5-ylurea (CAS 2034338-97-9) and 1-Phenyl-3-(pyrazolo[1,5-a]pyridin-5-yl)urea (CAS 2034339-02-9). Compound Summaries. Accessed April 2026. View Source
